molecular formula C7H9ClN4 B12287308 N'-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine

N'-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine

Cat. No.: B12287308
M. Wt: 184.62 g/mol
InChI Key: PYZWBMBWNWUSKR-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloro group at the 5-position of the pyrazine ring and a formamidine group attached to the nitrogen atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine typically involves the reaction of 5-chloropyrazin-2-amine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of N’-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N’-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N’-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloropyrazin-2-amine
  • N,N-Dimethylformamide dimethyl acetal
  • tert-Butyl (5-chloropyrazin-2-yl)carbamate

Uniqueness

N’-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine is unique due to its specific structural features, such as the presence of both a chloro group and a formamidine group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

N'-(5-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C7H9ClN4/c1-12(2)5-11-7-4-9-6(8)3-10-7/h3-5H,1-2H3/b11-5+

InChI Key

PYZWBMBWNWUSKR-VZUCSPMQSA-N

Isomeric SMILES

CN(C)/C=N/C1=CN=C(C=N1)Cl

Canonical SMILES

CN(C)C=NC1=CN=C(C=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.